N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide

Description

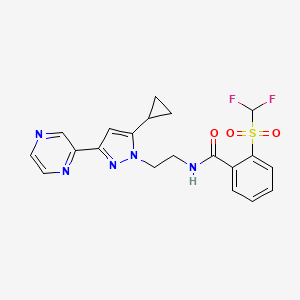

N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS: 2034549-72-7) is a heterocyclic compound with a molecular formula of C₂₀H₁₉F₂N₅O₃S and a molecular weight of 447.5 g/mol . Its structure comprises:

- A benzamide core substituted with a difluoromethyl sulfonyl group at the 2-position.

- An ethyl linker connecting the benzamide to a pyrazole ring.

- The pyrazole ring is further functionalized with a cyclopropyl group at the 5-position and a pyrazin-2-yl group at the 3-position.

The Smiles notation (O=C(NCCn1nc(-c2cnccn2)cc1C1CC1)c1ccccc1S(=O)(=O)C(F)F) highlights its stereoelectronic features, including the electron-withdrawing sulfonyl group and aromatic pyrazine moiety.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O3S/c21-20(22)31(29,30)18-4-2-1-3-14(18)19(28)25-9-10-27-17(13-5-6-13)11-15(26-27)16-12-23-7-8-24-16/h1-4,7-8,11-13,20H,5-6,9-10H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKMYTVZYGRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide, a compound with significant potential in medicinal chemistry, is an example of a pyrazole derivative. Pyrazoles are known for their diverse biological activities, and this specific compound exhibits promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The structure includes a pyrazole ring, which is critical for its biological activity, and a difluoromethyl sulfonamide moiety that enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O3S |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 2034322-38-6 |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, have shown antitumor properties . They act as inhibitors of key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, studies have highlighted the effectiveness of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating their potential in combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammatory responses in various models . This property makes them candidates for treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial activity . The structural features of this compound may contribute to its effectiveness against bacterial strains by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

The exact mechanism of action for this compound involves several pathways:

- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell proliferation.

- Reduction of Inflammatory Mediators : It likely reduces the production of pro-inflammatory cytokines.

- Interference with Bacterial Metabolism : The sulfonamide group may interfere with folate synthesis in bacteria.

Case Studies and Research Findings

Several studies have tested the biological activities of pyrazole derivatives:

- Antitumor Efficacy :

- Anti-inflammatory Studies :

- Antimicrobial Testing :

Scientific Research Applications

Antiparasitic Activity

One of the prominent applications of compounds containing the pyrazole sulfonamide scaffold is their potential as antiparasitic agents. For instance, research has identified pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT). Modifications to the pyrazole structure have been shown to improve blood-brain barrier permeability, making these compounds more effective against both hemolymphatic and central nervous system stages of the disease .

Anticancer Properties

The pyrazole core in this compound has been linked to anticancer activity. Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound, in inhibiting cancer cell growth and exhibiting selective protein inhibition. These derivatives have shown promise in drug discovery due to their ability to target specific enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the pyrazole ring and sulfonamide group can significantly influence biological activity. For example:

- Flexibility of Linkers : The introduction of flexible linkers between the pyrazole and other functional groups can enhance binding affinity to target proteins.

- Polar Surface Area Reduction : Reducing polar surface area has been associated with improved permeability across biological membranes, which is essential for CNS-targeted therapies .

Case Study 1: Pyrazole Sulfonamides Against Trypanosomiasis

A study focusing on a series of pyrazole sulfonamides demonstrated that certain modifications led to enhanced potency against Trypanosoma brucei. The lead compound was modified to improve its pharmacokinetic properties, resulting in better CNS exposure and efficacy in animal models .

Case Study 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

In another study, derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticancer properties. These compounds exhibited significant activity against various cancer cell lines, suggesting that similar modifications could be applied to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide for enhanced therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

- Key Features :

- The fluoro substituents may improve membrane permeability but reduce metabolic stability relative to the cyclopropyl group in the target compound .

Compound B : (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide ()

- Key Features: Indazole-pyridine core with trifluoromethyl pyrazole and sulfonamide groups. Molecular weight: Not explicitly stated but likely >600 g/mol.

- Comparison :

- The trifluoromethyl group in Compound B increases electronegativity and steric bulk compared to the difluoromethyl sulfonyl group in the target compound.

- The indazole-pyridine scaffold may confer distinct kinase inhibition profiles, whereas the pyrazine-pyrazole system in the target compound could favor interactions with ATP-binding pockets .

Functional Group Analysis

Electronic and Steric Effects

- Target Compound :

- Compound A :

- Compound B :

- The trifluoromethyl group increases hydrophobicity and may improve blood-brain barrier penetration compared to the target compound’s difluoromethyl sulfonyl group .

Q & A

Q. How can researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.